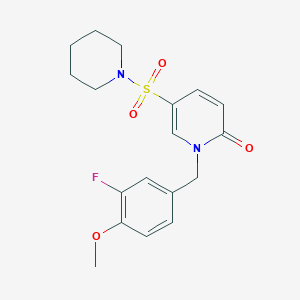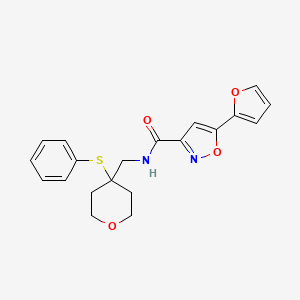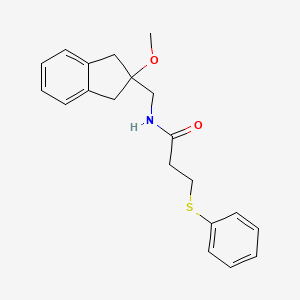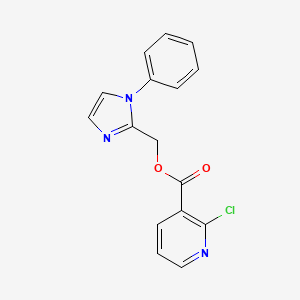
1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. These studies offer insight into the inhibition efficiencies of such compounds, providing a foundation for their potential applications in corrosion protection. The binding energies and global reactivity parameters (e.g., HOMO, LUMO, electrophilicity) of these derivatives indicate their promising adsorption behaviors and corrosion inhibition capabilities on various iron surfaces (Kaya et al., 2016).
Anti-Alzheimer's Activity
Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, inspired by the structure of donepezil, a drug used for Alzheimer's disease management, has shown significant potential. By modifying the structure to include benzylated (pyrrolidin-2-one) or (imidazolidin-2-one), these compounds exhibit remarkable anti-Alzheimer's activity. This opens up new avenues for the development of therapeutic agents targeting Alzheimer's disease (Gupta et al., 2020).
Synthesis and Structural Analysis
The synthesis of complex structures related to 1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one showcases the chemical versatility and potential for creating new molecules with varied biological activities. Structural determinations, through techniques like X-ray crystallography, further contribute to understanding the molecular configuration and potential interactions of these compounds (Duan-zhi, 2005).
Catalytic Efficiency in Nucleophilic Substitution
The role of different tautomers of 2(1H)-pyridone in catalyzing aromatic nucleophilic substitution reactions has been investigated, demonstrating their efficiency in facilitating such chemical processes. This research underlines the potential application of these compounds in synthetic chemistry, offering a pathway to design more efficient catalysts (Loppinet-Serani et al., 1998).
Anti-Cancer Activity
The synthesis and biological evaluation of novel compounds, including those with fluorobenzyl and piperidinyl groups, have shown promising results against lung cancer. These studies indicate the therapeutic potential of such compounds in oncology, highlighting their ability to inhibit cancer cell growth at low concentrations (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-17-7-5-14(11-16(17)19)12-20-13-15(6-8-18(20)22)26(23,24)21-9-3-2-4-10-21/h5-8,11,13H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKERPWNUVMTKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)


![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799960.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)


